molecular formula C9H17Cl2N3 B2472151 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride CAS No. 1956356-29-8

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride

Cat. No.: B2472151
CAS No.: 1956356-29-8
M. Wt: 238.16
InChI Key: ARQKPFPSBHGXHE-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (CAS: 1956356-29-8) is a piperidine derivative functionalized with a methyl-substituted pyrazole ring at the 4-position. Its molecular formula is C₉H₁₇Cl₂N₃, with a molecular weight of 238.16 g/mol . The compound is structurally characterized by:

  • A six-membered piperidine ring.
  • A 1-methyl-1H-pyrazole substituent at the 4-position of the piperidine.
  • Two hydrochloride counterions, enhancing aqueous solubility and stability.

This compound is widely used in pharmaceutical research, particularly in kinase inhibitor development, due to the pyrazole ring's ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12-7-4-9(11-12)8-2-5-10-6-3-8;;/h4,7-8,10H,2-3,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQKPFPSBHGXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Protection-Deprotection Strategies

Experimental Procedures and Optimization

Stepwise Synthesis from 4-Piperidone Hydrochloride

Protection of 4-Piperidone :

  • Reactants : 4-Piperidone hydrochloride (1 eq), di-tert-butyl dicarbonate (1.2 eq), sodium bicarbonate (2 eq).
  • Conditions : 50% aqueous acetone, room temperature, 24 hours.
  • Yield : 91–93%.

Reductive Amination :

  • Reactants : N-Boc-4-piperidone (1 eq), sodium borohydride (2 eq), titanium tetraisopropolate (1.5 eq).
  • Conditions : Ethanol-ammonia (2N), <30°C, 4 hours.
  • Yield : 81–82%.

Pyrazole Coupling :

  • Reactants : 4-Amino-1-Boc-piperidine (1 eq), 1-methyl-1H-pyrazol-3-yl bromide (1.1 eq).
  • Conditions : DMF, K2CO3, 80°C, 12 hours.
  • Deprotection : HCl/dioxane (4M), 0°C, 2 hours.

Critical Parameters for Yield Improvement

  • Solvent Selection : Aqueous acetone (5–20 mL/g) maximizes Boc protection efficiency.
  • Temperature Control : Maintaining <30°C during sodium borohydride addition prevents over-reduction.
  • Acid Stoichiometry : Using 2.2 equivalents of HCl ensures complete dihydrochloride formation without excess free acid.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, D2O): δ 7.52 (s, 1H, pyrazole-H), 4.05 (br s, 2H, piperidine-H), 3.89 (s, 3H, N-CH3), 3.12–3.05 (m, 2H), 2.95–2.85 (m, 2H), 2.20–2.10 (m, 1H), 1.90–1.70 (m, 4H).
  • 13C NMR : δ 145.2 (pyrazole-C3), 129.8 (pyrazole-C4), 58.1 (N-CH3), 52.4 (piperidine-C2/C6), 44.9 (piperidine-C4), 28.5 (piperidine-C3/C5).

Purity and Stability

  • HPLC : 95% purity (UV detection at 254 nm), tR = 6.8 min.
  • XRPD : Distinct crystalline peaks at 2θ = 10.4°, 15.8°, 20.2°, confirming dihydrochloride salt form.
  • Stability : Stable at 2–8°C for >24 months; hygroscopic above 60% relative humidity.

Comparative Analysis of Synthetic Methods

Method Yield Purity Complexity
Reductive Amination 82% 95% Moderate
Curtius Rearrangement 79% 93% High
Commercial Synthesis N/A 95% Low

The reductive amination route balances yield and operational simplicity, making it preferable for industrial-scale production. In contrast, the Curtius rearrangement, while efficient, requires specialized handling of nitrine reagents.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimalarial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as soluble epoxide hydrolase, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and antihypertensive activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

4-(1H-Pyrazol-3-yl)piperidine Dihydrochloride (CAS: 690262-00-1)
  • Molecular Formula : C₈H₁₅Cl₂N₃ (calc. molecular weight: 223.9 g/mol).
  • Key Difference : Lacks the methyl group on the pyrazole nitrogen.
  • The dihydrochloride salt form ensures solubility comparable to the methylated derivative .
4-(4-Methyl-1H-pyrazol-3-yl)piperidine Hydrochloride (CAS: 2702587-75-3)
  • Molecular Formula : C₉H₁₆ClN₃ (molecular weight: 201.7 g/mol).
  • Key Difference : Methyl group at the pyrazole 4-position instead of 1-position; only one hydrochloride counterion.
  • Impact: The altered methyl position may affect binding specificity in biological targets.

Heterocycle Replacement

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine Dihydrochloride (CAS: EN300-127037)
  • Molecular Formula : C₈H₁₆Cl₂N₄ (molecular weight: 239.15 g/mol).
  • Key Difference : Triazole ring replaces pyrazole.
  • However, increased polarity may reduce membrane permeability .
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine Hydrochloride (CAS: EN300-138724)
  • Molecular Formula : C₈H₁₄ClN₃S (molecular weight: 205.69 g/mol).
  • Key Difference : Thiadiazole ring substituted for pyrazole.
  • Impact : The sulfur atom introduces electronegativity and metabolic stability but may increase toxicity risks .

Salt Form Variations

Compound Salt Form Molecular Weight (g/mol) Solubility (Predicted)
4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride Dihydrochloride 238.16 High
4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride Hydrochloride 201.7 Moderate
(S,R,S)-AHPC-C2-NH₂ dihydrochloride Dihydrochloride 239.15 High

Note: Dihydrochloride salts generally exhibit superior solubility in polar solvents compared to mono-hydrochloride forms, making them preferable for drug formulation .

Structural and Physicochemical Data

Compound CAS Number Molecular Formula Melting Point (°C) Purity (%)
This compound 1956356-29-8 C₉H₁₇Cl₂N₃ Not reported ≥95%
3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride - C₁₈H₂₄Cl₂N₂O₃ 189–192 >97%
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride 690262-00-1 C₈H₁₅Cl₂N₃ Not reported 95%

Note: The dimethoxybenzyloxyimino derivative (from ) has a higher molecular weight and reported melting point due to aromatic stacking interactions .

Biological Activity

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Its unique structure, characterized by a piperidine ring substituted with a 1-methyl-1H-pyrazole moiety, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₉H₁₇Cl₂N₃
  • Molecular Weight : Approximately 238.16 g/mol
  • Solubility : The dihydrochloride form enhances water solubility, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes:

  • Neurotransmitter Transporters : Research indicates that this compound may act as an inhibitor of specific neurotransmitter transporters, which could be beneficial in treating depression and anxiety disorders.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit soluble epoxide hydrolase (sEH), potentially leading to increased levels of epoxyeicosatrienoic acids (EETs) that can reduce blood pressure and inflammation.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Antidepressant Potential Investigated for effects on mood regulation through neurotransmitter modulation.
Anxiolytic Effects Potential use in reducing anxiety symptoms via neurotransmitter transporter inhibition.
Anti-inflammatory Activity May reduce inflammation through enzyme inhibition, impacting various biochemical pathways.
Antimicrobial Properties Exhibits activity against certain pathogens; further studies needed to confirm efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives, including this compound:

  • CNS Disorders : In vivo studies suggest that compounds similar to this compound show promise in treating CNS disorders by modulating neurotransmitter levels. For instance, compounds targeting serotonin and norepinephrine transporters have demonstrated antidepressant effects in animal models .
  • Antimicrobial Activity : A study evaluating various pyrazole derivatives found significant antimicrobial activity against strains like Staphylococcus aureus and E. coli. The minimum inhibitory concentrations (MICs) for some derivatives were notably low, indicating strong potential for therapeutic applications .
  • Anti-inflammatory Studies : Inflammation models demonstrated that pyrazole derivatives could effectively reduce edema in animal models. The anti-inflammatory activity was linked to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .

Q & A

Q. How can synergistic effects with co-administered drugs be rigorously tested?

  • Methodological Answer : Use Chou-Talalay combination index (CI) analysis in cell-based assays. Fixed-ratio designs (e.g., 1:1 to 4:1 molar ratios) and isobolograms quantify synergism (CI < 1) or antagonism (CI > 1) .

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